molecular formula C15H28N2O2 B8118565 Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate

Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate

Cat. No.: B8118565
M. Wt: 268.39 g/mol
InChI Key: QHPVZRZSVBHQIQ-UHFFFAOYSA-N
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Description

Tert-butyl ((5-(aminomethyl)bicyclo[321]octan-1-yl)methyl)carbamate is a complex organic compound featuring a tert-butyl group, an aminomethyl group, and a bicyclo[321]octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-(aminomethyl)bicyclo[321]octan-1-yl)methyl)carbamate typically involves the construction of the bicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This can be achieved through various methodologies, including stereoselective transformations and desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate is unique due to its combination of the tert-butyl group, aminomethyl group, and bicyclo[3.2.1]octane scaffold. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.2.1]octanyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-11-15-6-4-5-14(9-15,10-16)7-8-15/h4-11,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPVZRZSVBHQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC(C1)(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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